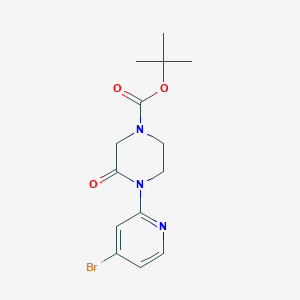

Tert-butyl 4-(4-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate

Description

Properties

Molecular Formula |

C14H18BrN3O3 |

|---|---|

Molecular Weight |

356.21 g/mol |

IUPAC Name |

tert-butyl 4-(4-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate |

InChI |

InChI=1S/C14H18BrN3O3/c1-14(2,3)21-13(20)17-6-7-18(12(19)9-17)11-8-10(15)4-5-16-11/h4-5,8H,6-7,9H2,1-3H3 |

InChI Key |

GYFWPPJQHUZGOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=NC=CC(=C2)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of tert-Butyl 4-(4-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate

General Synthetic Strategy

The synthesis of tert-butyl 4-(4-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate generally involves the following key steps:

- Construction of the piperazine ring with a ketone functionality at the 3-position.

- Introduction of the 4-bromopyridin-2-yl substituent at the 4-position of the piperazine ring.

- Protection of the piperazine nitrogen with a tert-butyl carbamate (Boc) group to provide stability and facilitate further transformations.

These transformations are typically achieved through well-established organic reactions such as nucleophilic substitution, acylation, and cyclization, using intermediates like Boc-protected piperazinones.

Detailed Synthetic Routes from Patents and Literature

Boc-Protected Ketopiperazine Intermediate Preparation

One common approach starts with the preparation of the Boc-protected 3-oxopiperazine intermediate. For example, tert-butyl piperazine-1-carboxylate derivatives can be synthesized by reacting ethyl piperidine-4-carboxylate with di-tert-butyl dicarbonate (Boc2O) in ethyl acetate at low temperature (0–5 °C) followed by stirring at ambient temperature for extended periods (up to 48 hours). The product is then isolated by aqueous workup and organic extraction.

Subsequently, the ketone functionality at the 3-position can be introduced by oxidation or acylation methods, often involving reagents such as lithium aluminium hydride for reduction steps or Meerwein reagents for iminoether formation, depending on the desired intermediate.

Cyclization and Final Functionalization

Cyclization to form the piperazine ring with the ketone group at the 3-position is often achieved via intramolecular cyclodehydration reactions. These reactions may use hydrazide intermediates and iminoethers under thermal reflux or microwave irradiation in sealed tubes, as described in advanced synthetic methods.

Final deprotection of the Boc group, if necessary, can be performed using standard acidic conditions (e.g., trifluoroacetic acid) to yield the free amine or the desired salt form of the compound.

Representative Preparation Example (Summary)

Analytical Data Supporting Preparation

Typical characterization data for tert-butyl 4-(4-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate include:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives.

Oxidation and Reduction: Products include oxidized or reduced forms of the piperazine ring, depending on the specific reagents used.

Scientific Research Applications

Tert-butyl 4-(4-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, potentially inhibiting their activity. The piperazine ring provides additional binding interactions, enhancing the compound’s overall affinity and specificity.

Comparison with Similar Compounds

Substituent Variations in Piperazine Derivatives

The following table highlights key structural differences and synthetic yields among analogs:

Key Observations :

- Bromine vs. Chlorine : Bromine in the target compound offers superior reactivity in Suzuki or Buchwald-Hartwig couplings compared to chlorine in Int-17 .

- Functional Handles: The amino group in LD-1880 enables direct conjugation, bypassing the need for deprotection steps required in brominated analogs .

Reactivity Trends :

Physical and Chemical Properties

Notable Differences:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.